(S)-(-)-3-Benzyloxy-1,2-propanediol

Catalog No.
S760039
CAS No.
17325-85-8
M.F
C10H14O3
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-3-Benzyloxy-1,2-propanediol

CAS Number

17325-85-8

Product Name

(S)-(-)-3-Benzyloxy-1,2-propanediol

IUPAC Name

(2S)-3-phenylmethoxypropane-1,2-diol

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m0/s1

InChI Key

LWCIBYRXSHRIAP-JTQLQIEISA-N

SMILES

C1=CC=C(C=C1)COCC(CO)O

Synonyms

D-3-(Benzyloxy)-1,2-propanediol; (S)-3-(Phenylmethoxy)-1,2-propanediol; (-)-3-Benzyloxy-1,2-propanediol; (2S)-3-Benzyloxypropane-1,2-diol; (S)-1-O-Benzylglycerol; (S)-3-(Benzyloxy)-1,2-propanediol; 1-O-Benzyl-sn-glycerol; D-1-Benzylglycerol

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)O

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](CO)O

(S)-(-)-3-Benzyloxy-1,2-propanediol is a chiral compound characterized by the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol. It features a benzyloxy group attached to a propanediol backbone, making it significant in organic synthesis and medicinal chemistry. The compound is known for its enantiomeric properties, with the (S)-(-) form being one of the two stereoisomers of 3-benzyloxy-1,2-propanediol. It is typically encountered as a solid at room temperature and exhibits high solubility in organic solvents .

Chiral Separation Studies

Due to its chirality, (S)-(-)-3-Benzyloxy-1,2-propanediol serves as a valuable tool in studying and separating other chiral molecules. Researchers have employed it in:

  • Ligand exchange micellar electrokinetic chromatography (LEMEC): This technique utilizes (S)-(-)-3-Benzyloxy-1,2-propanediol to separate enantiomers (mirror-image molecules) by exploiting its interaction with the chiral selector in the mobile phase [].
  • Capillary Electrophoresis (CE) studies: (S)-(-)-3-Benzyloxy-1,2-propanediol has been used in CE experiments to separate various vicinal diols (compounds with two hydroxyl groups on adjacent carbon atoms) using different beta-cyclodextrin derivatives [].

These studies contribute to the development of efficient methods for separating and analyzing chiral molecules, which is crucial in various fields like drug discovery and material science.

Synthesis and Immobilization of Lipids

(S)-(-)-3-Benzyloxy-1,2-propanediol finds application in the synthesis and immobilization of specific lipids. A study demonstrated its use in creating:

  • 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-trichloropropyl-silane) ether lipid (DPTTC): This lipid plays a role in the development of biosensors [].
  • 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-chloro-dimethylpropyl-silane) ether lipid (DPTDC): This lipid is another example of a synthetic lipid with potential applications in biosensor development [].
Due to its hydroxyl groups. Key reactions include:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are useful in synthesizing lipids.
  • Dehydration: Under acidic conditions, the compound can undergo dehydration to form ethers or alkenes.
  • Oxidation: The primary alcohol groups can be oxidized to aldehydes or ketones using oxidizing agents like pyridinium chlorochromate.

These reactions make it a versatile intermediate in organic synthesis .

The synthesis of (S)-(-)-3-Benzyloxy-1,2-propanediol can be achieved through several methods:

  • Starting from Glycerol: Glycerol can be reacted with benzyl bromide in the presence of a base such as sodium hydride to introduce the benzyloxy group.
  • Chiral Catalysis: Utilizing chiral catalysts in asymmetric synthesis can selectively produce the (S)-(-) enantiomer from prochiral substrates.
  • Resolution Techniques: Enantiomeric separation techniques, such as chiral chromatography, can be employed to isolate the desired (S)-(-) form from racemic mixtures .

(S)-(-)-3-Benzyloxy-1,2-propanediol finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate for synthesizing more complex medicinal compounds.
  • Cosmetics: Its moisturizing properties make it suitable for formulations aimed at skin care.
  • Research: Used in laboratories for studying reaction mechanisms and biological interactions due to its well-defined structure and reactivity .

Interaction studies involving (S)-(-)-3-Benzyloxy-1,2-propanediol primarily focus on its reactivity with other chemical species. Preliminary findings suggest:

  • Complex Formation: It may form complexes with transition metals, which could enhance catalytic processes.
  • Biological Interactions: Investigations into its interactions with biological macromolecules like proteins and nucleic acids are ongoing, aiming to determine its potential as a drug candidate or therapeutic agent .

Several compounds share structural similarities with (S)-(-)-3-Benzyloxy-1,2-propanediol. Here are a few notable examples:

Compound NameStructure TypeUnique Features
(R)-(+)-3-Benzyloxy-1,2-propanediolEnantiomerOpposite chirality; different biological activities
3-Phenylmethoxypropane-1,2-diolStructural analogLacks chirality; used in similar applications
Benzyl glycidyl etherEther derivativeDifferent functional group; used in polymer chemistry

The uniqueness of (S)-(-)-3-Benzyloxy-1,2-propanediol lies in its specific stereochemistry and the resultant biological activity that may differ significantly from its analogs .

Enantioselective Synthesis via Epoxide Hydrolases

Epoxide hydrolases (EHs) are pivotal in enantioselective synthesis, catalyzing the hydrolysis of epoxides to vicinal diols. For (S)-(-)-3-benzyloxy-1,2-propanediol, the kinetic resolution of racemic benzyl glycidyl ether (BGE) using recombinant EHs achieves high enantiomeric excess (ee). For instance, the variant EH from Agromyces mediolanus (vEH-Am) hydrolyzes (R)-BGE preferentially, leaving (S)-BGE with >99% ee. Similarly, Ylehd, an EH from Yarrowia lipolytica, converts (S)-BGE to (S)-diol with 95% ee within 20 minutes.

The catalytic mechanism involves nucleophilic attack by a water molecule activated by histidine residues in the enzyme’s active site. Molecular dynamics simulations reveal that the proximity of water molecules to the epoxide’s electrophilic carbon dictates enantioselectivity. For example, Ylehd’s H325 residue positions water closer to (S)-BGE, enabling faster hydrolysis.

EnzymeSubstrateee (%)Yield (%)Time (min)
vEH-Am(R)-BGE>9934180
Ylehd(S)-BGE951020

Kinetic Resolution of Benzyl Glycidyl Ether Derivatives

Kinetic resolution of BGE derivatives relies on differential reaction rates between enantiomers. Surfactants like Tween-20 reduce spontaneous hydrolysis, enhancing ee by stabilizing the substrate-enzyme complex. For Ylehd, the Michaelis constant (K~m~) for (S)-BGE (9.3 mM) is lower than for (R)-BGE (36.5 mM), indicating higher affinity for the (S)-enantiomer.

Substrate inhibition poses challenges at high concentrations (>10 mM). Intermittent feeding of BGE mitigates this, maintaining yields above 40%. Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) resolves (S)- and (R)-BGE with retention times of 8.3 and 9.3 minutes, respectively.

Biocatalytic Pathways Using Recombinant Enzymes

Recombinant Ylehd, expressed in Escherichia coli BL21, exhibits dual functionality as an epoxide hydrolase and haloalkane dehalogenase. Its induction by xenobiotics like 1-bromodecane underscores its role in stress response. Structural analysis reveals a conserved α/β-hydrolase fold with a catalytic triad (Asp226-His325-Ser156) critical for enantioselectivity.

Ylehd’s operational stability spans pH 4.5–8.0, making it versatile for industrial applications. Immobilization on Ni-NTA matrices increases reusability, retaining 80% activity after five cycles. Comparative studies show Ylehd outperforms Aspergillus niger EH in BGE resolution, achieving turnover numbers (k~cat~) of 63.3 μmol·min⁻¹·mg⁻¹.

Comparative Analysis of Glycidol-Benzylation vs. Epichlorohydrin Methods

Glycidol-Benzylation Route

  • Reaction Steps:
    • (S)-Glycidol reacts with benzyl chloride in DMF using NaH as a base, forming 3-O-benzyl-glycidol.
    • Hydrolysis with acetic anhydride and trifluoroacetic acid yields 1,2-diacetyl-sn-glycerol 3-benzyl ether, which is saponified to the diol.
  • Advantages:
    • High enantiopurity (>98% ee) when starting from (S)-glycidol.
    • Scalable to multi-gram quantities with column chromatography purification.

Epichlorohydrin-Benzylation Route

  • Reaction Steps:
    • Epichlorohydrin reacts with benzyl alcohol under phase-transfer catalysis (e.g., tetrabutylammonium bisulfate).
    • Epoxide opening with LiCl in THF/acetic acid yields 1-benzyloxy-3-chloro-2-propanol, hydrolyzed to the diol under basic conditions.
  • Advantages:
    • Cost-effective due to cheaper starting materials.
    • Higher yields (60–70%) in continuous packed-bed reactors.
ParameterGlycidol-BenzylationEpichlorohydrin-Benzylation
Starting Material(S)-GlycidolEpichlorohydrin
Enantiomeric Excess>98% ee80–90% ee
Yield50–60%60–70%
ScalabilityModerateHigh

XLogP3

0.3

Wikipedia

(S)-(-)-3-Benzyloxy-1,2-propanediol

Dates

Modify: 2023-08-15

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